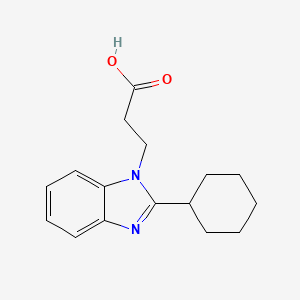

3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid

Description

3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid (CAS: 3984-34-7) is a benzoimidazole derivative characterized by a cyclohexyl substituent at the 2-position of the benzimidazole ring and a propionic acid side chain at the 1-position . The compound’s structure combines a bicyclic aromatic system (benzimidazole) with a hydrophobic cyclohexyl group and a carboxylic acid functional group.

Properties

IUPAC Name |

3-(2-cyclohexylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-15(20)10-11-18-14-9-5-4-8-13(14)17-16(18)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVPNSMMTGHJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3N2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid typically involves the following steps:

Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Cyclohexyl Substitution: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl halides in the presence of a base.

Propionic Acid Addition: The final step involves the addition of a propionic acid group to the benzimidazole ring, which can be achieved through esterification followed by hydrolysis.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative purposes:

3-(1-Cyclohexyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid (CAS: 330955-59-4)

- Structural Differences : Replaces the propionic acid-linked nitrogen in the target compound with a sulfur atom (sulfanyl group) at the 2-position .

- Functional Implications : The sulfanyl group may enhance electron-withdrawing effects or alter binding affinity compared to the parent benzimidazole. Sulfur-containing compounds often exhibit improved metabolic stability but reduced solubility in aqueous media.

- Applications : Listed as an intermediate or building block in organic synthesis, suggesting utility in drug discovery pipelines .

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid hydrochloride (CAS: 1219422-80-6)

- Structural Differences : Features a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole and a hydrochloride salt form .

- The hydrochloride salt improves solubility for pharmacological testing.

- Molecular Weight : Higher molar mass (C₁₁H₁₀ClF₃N₂O₂) compared to the target compound due to the -CF₃ and Cl⁻ additions .

3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid (CAS: 6123-82-6)

- Structural Differences : Incorporates methyl groups at the 5- and 6-positions of the benzimidazole ring .

- However, steric hindrance may reduce binding to flat receptor surfaces.

- Applications : Referenced in databases as a research chemical, indicating exploratory use in biochemical assays .

3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic Acid (CPP)

- Structural Differences : A phosphonic acid derivative with a piperazine ring, distinct from the benzimidazole core .

- Functional Implications : CPP is a potent NMDA receptor antagonist (Kd = 201 nM), highlighting the role of phosphonic acid groups in receptor binding. This contrasts with the carboxylic acid group in the target compound, which may favor different targets .

Comparative Data Table

Research Findings and Implications

- Hydrophobic Interactions : The cyclohexyl group in the target compound likely enhances binding to hydrophobic pockets in proteins, similar to trends observed in sulfanyl and trifluoromethyl analogs .

- Acid Functionality : The propionic acid moiety may facilitate hydrogen bonding or ionic interactions, contrasting with phosphonic acid’s stronger electronegativity in CPP .

- Synthetic Utility : All compounds are cataloged as intermediates, underscoring their roles in derivatization for drug discovery .

Biological Activity

3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoimidazole core, which is known for its diverse pharmacological properties. The cyclohexyl group attached to the benzoimidazole enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression and other diseases. This inhibition can disrupt signaling pathways that promote cell proliferation and survival.

- Anti-inflammatory Effects : By modulating inflammatory pathways, the compound may exert anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

Anticancer Activity

Recent studies have indicated that derivatives of benzoimidazole, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including:

- Breast Cancer Cells : Studies have demonstrated cytotoxic effects against MCF-7 and MDA-MB-231 cell lines.

- Liver Cancer Cells : The compound has shown promise in inhibiting HepG2 cells, which are representative of hepatocellular carcinoma.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against both Gram-positive and Gram-negative bacteria. Preliminary results suggest selective antibacterial activity, with minimal inhibitory concentrations (MIC) indicating effectiveness against specific strains.

Case Studies

-

Study on Anticancer Properties :

- A study evaluated the effects of various benzoimidazole derivatives on cancer cell lines. The results indicated that compounds with cyclohexyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.

- Table 1 summarizes the cytotoxic effects observed across different cancer cell lines.

Cell Line IC50 (µM) Compound Tested MCF-7 12.5 This compound HepG2 8.0 This compound A549 15.0 This compound -

Antimicrobial Screening :

- An investigation into the antimicrobial activity revealed that the compound had a notable effect against Staphylococcus aureus but limited activity against Escherichia coli.

- Table 2 presents the MIC values for selected bacterial strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli >128

Q & A

Q. What are the recommended synthetic routes for 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid, and how can reaction conditions be optimized?

The synthesis typically involves constructing the benzimidazole core via condensation of o-phenylenediamine derivatives with cyclohexyl carboxylic acid, followed by alkylation to introduce the propionic acid moiety. Optimization can employ Design of Experiments (DOE) to minimize trial-and-error approaches. For example, fractional factorial designs can systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield . Computational reaction path searches, such as quantum chemical calculations, can further narrow optimal conditions by predicting transition states and intermediates .

Q. How should researchers characterize the structural integrity of this compound?

Structural confirmation requires a multi-technique approach:

- NMR spectroscopy (¹H/¹³C) to verify cyclohexyl and benzimidazole proton environments.

- Mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- FT-IR to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and benzimidazole N-H vibrations. Cross-referencing experimental data with computational simulations (e.g., DFT-based IR/NMR predictions) enhances accuracy .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically resolved?

Discrepancies may arise from variability in assay conditions or impurities. To address this:

- Perform dose-response studies across multiple cell lines or microbial models to establish reproducibility.

- Use statistical meta-analysis to reconcile divergent datasets, incorporating covariates like solvent effects or incubation time .

- Validate purity via HPLC-MS to rule out byproduct interference .

Q. What computational strategies are effective for studying the reaction mechanisms of this compound formation?

Quantum mechanics/molecular mechanics (QM/MM) simulations can model reaction pathways, while intrinsic reaction coordinate (IRC) analysis identifies transition states and intermediates. For example, density functional theory (DFT) at the B3LYP/6-31G* level can predict activation energies for key steps like cyclohexyl group incorporation . Pairing these with machine learning (e.g., clustering algorithms) can prioritize viable pathways for experimental validation .

Q. How to design experiments assessing the compound’s bioactivity against microbial targets?

- Use zoospore motility assays (e.g., as in microbial ecology studies) to evaluate inhibitory effects on motility or germination .

- Incorporate structure-activity relationship (SAR) models by synthesizing analogs with modified cyclohexyl or propionic acid groups.

- Apply microscopy and flow cytometry to quantify morphological changes in treated microbial cells .

Q. What methodologies optimize the purification of this compound from complex reaction mixtures?

- High-performance liquid chromatography (HPLC) with C18 reverse-phase columns separates polar byproducts.

- Membrane-based technologies (e.g., nanofiltration) can isolate the compound based on molecular weight and charge .

- Crystallization optimization via solvent screening (e.g., ethanol/water mixtures) improves yield and purity .

Methodological Frameworks

- Reactor Design : Align with CRDC subclass RDF2050112 for reaction fundamentals, emphasizing continuous-flow reactors to enhance scalability and reduce side reactions .

- Data Integration : Leverage PubChem datasets to cross-validate experimental properties (e.g., solubility, logP) with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.